3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-benzyl-2-(cyclopropylmethylsulfanyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-16-15-14(8-9-21-15)18-17(22-11-13-6-7-13)19(16)10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNRKCHSJPETHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a thieno[3,2-d]pyrimidin-4-one scaffold substituted at position 3 with a benzyl group and at position 2 with a cyclopropylmethylsulfanyl moiety. The bicyclic system comprises a fused thiophene and pyrimidine ring, with a ketone at position 4. The benzyl group enhances lipophilicity, while the cyclopropylmethylsulfanyl substituent introduces steric and electronic modulation.
Key Synthetic Hurdles
-
Regioselective Functionalization : Introducing substituents at the 2- and 3-positions without side reactions at reactive sites (e.g., position 6) requires careful control of reaction conditions.
-
Thioether Formation : The cyclopropylmethylsulfanyl group necessitates selective sulfur alkylation, often achieved via nucleophilic displacement of a halogen or sulfonic acid leaving group.
-
Core Stability : The thienopyrimidine core is sensitive to harsh acidic or basic conditions, limiting the scope of compatible reagents.
Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core
Cyclocondensation of Aminothiophene Derivatives
The core structure is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For example:
Table 1: Bromination Conditions and Yields for Thieno[3,2-d]pyrimidin-4-one
| Bromine Equiv | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.8 | Acetic acid | 80°C | 1 | 95 |
| 2.0 | Acetic acid | 20°C | 4 | 92 |
| 2.5 | Acetic acid | 80°C | 3 | 87 |
Functionalization at Position 2: Sulfur Alkylation
Nucleophilic Displacement of Halogens
A halogen at position 2 (e.g., bromine) is displaced by cyclopropylmethylthiolate under basic conditions:
Table 2: Thioether Formation Optimization
Functionalization at Position 3: Benzyl Group Introduction
Alkylation of Pyrimidine Nitrogen
The 3-position is functionalized via N-alkylation using benzyl bromide:
Table 3: N-Alkylation Efficiency
Integrated Synthesis Pathway
Sequential Functionalization
A representative synthesis involves:
Purification and Characterization
Final purification via silica gel chromatography (hexane:EtOAc, 3:1) affords the target compound in >98% purity. Characterization data includes:
Challenges and Optimization Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopropylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thienopyrimidine core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thienopyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .
Scientific Research Applications
Basic Characteristics
- Molecular Formula : C17H16N2OS2
- Molecular Weight : 320.44 g/mol
- Structure : The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study : A study published in Journal of Medicinal Chemistry highlighted a series of thienopyrimidines that demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for this class of compounds .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Thienopyrimidine derivatives have shown activity against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | MRSA | 15 |
| Similar Thienopyrimidine | E. coli | 18 |
| Similar Thienopyrimidine | S. aureus | 20 |
Neuroprotective Effects
Emerging research suggests that thienopyrimidine derivatives may possess neuroprotective effects. The mechanism appears to involve modulation of neuroinflammatory pathways and protection against oxidative stress.
Case Study : A recent investigation reported that a related thienopyrimidine significantly reduced neuronal death in models of neurodegenerative diseases by attenuating inflammation and oxidative damage .
Enzyme Inhibition
Thienopyrimidines are known to inhibit specific enzymes involved in various biochemical pathways. For instance, they have been explored as inhibitors of kinases implicated in cancer progression.
Data Table: Enzyme Inhibition Studies
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Kinase A | This compound | 25 |
| Kinase B | Similar Thienopyrimidine | 30 |
Mechanism of Action
The mechanism of action of 3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Differences
The thieno[3,2-d]pyrimidin-4-one scaffold is conserved across analogs, but substituent variations at positions 2 and 3 dictate their biological and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Thienopyrimidinones
Key Observations:
Position 3 (R1): The benzyl group is common in several analogs (e.g., ), suggesting its role in enhancing lipophilicity and receptor binding.
Bulky groups like oxadiazolyl-dimethoxyphenyl () or trifluoromethyl benzyl () may enhance target selectivity but reduce metabolic stability.
Physicochemical Properties
- Solubility: Smaller substituents (e.g., cyclopropylmethyl) likely improve aqueous solubility compared to piperazine or oxadiazole derivatives.
- LogP: The benzyl group increases lipophilicity, but cyclopropylmethyl’s compact structure may balance this effect, enhancing bioavailability .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing thieno[3,2-d]pyrimidin-4-one derivatives, and how can they be adapted for 3-benzyl-2-[(cyclopropylmethyl)sulfanyl] substitution?
- Methodology : The core thieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of thiophene precursors with urea or thiourea derivatives. For substitutions at the 2- and 3-positions, methods like Pd-catalyzed coupling (e.g., Suzuki or Sonogashira) or nucleophilic displacement of activated intermediates (e.g., chlorides) are used. For example, highlights the use of PyBroP-mediated activation for coupling reactions with terminal alkynes, achieving yields >75% for similar thienopyrimidinones . Adapting this to introduce the cyclopropylmethylsulfanyl group may require thiol-alkylation or SN2 displacement of a pre-functionalized intermediate.
Q. How is the structural identity of 3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one confirmed experimentally?
- Methodology : Structural confirmation relies on a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., benzyl protons at δ ~4.5–5.0 ppm, cyclopropylmethyl signals in δ ~0.5–1.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., exact mass calculated for CHNOS: 329.07 g/mol) .
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) to resolve bond lengths and angles, as demonstrated in for analogous compounds .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodology :
- Enzyme inhibition assays : TRPA1 inhibition (see ) using calcium flux assays in transfected HEK293 cells .
- Antiproliferative screening : MTT or CellTiter-Glo® assays against cancer cell lines, given structural similarities to tyrphostins and GPX4 degraders ( ) .
- Kinase profiling : Broad-spectrum kinase panels to assess selectivity, leveraging the pyrimidinone core’s affinity for ATP-binding pockets.
Advanced Research Questions
Q. How can computational modeling guide the optimization of 3-benzyl-2-[(cyclopropylmethyl)sulfanyl] substitution for enhanced TRPA1 inhibition?
- Methodology :
- Docking studies : Use TRPA1 crystal structures (if available) or homology models to predict binding modes. The cyclopropylmethyl group may enhance hydrophobic interactions in the ligand-binding pocket.
- QSAR analysis : Correlate substituent electronic properties (Hammett σ) or steric parameters (Taft’s E) with IC values from -derived TRPA1 inhibitors .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify critical residue interactions.
Q. What experimental strategies resolve contradictions in reported synthetic yields for analogous thienopyrimidinones?
- Methodology :
- Reaction monitoring : Use in situ techniques (e.g., FTIR or HPLC) to track intermediate formation. notes that PyBroP-mediated coupling avoids side reactions seen with chlorination/triflation .
- Byproduct analysis : LC-MS or F NMR (if fluorinated reagents are used) to identify undesired adducts.
- Condition screening : Optimize solvent polarity (e.g., DMF vs. THF) and temperature gradients, as exemplified in for high-yield (>80%) Mannich reactions .
Q. How does the crystal packing of 3-benzyl-2-[(cyclopropylmethyl)sulfanyl] derivatives influence their solubility and bioavailability?
- Methodology :
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π, S···S contacts) using CrystalExplorer.
- Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal permeability via PAMPA.
- Polymorph screening : Use solvent-drop grinding or temperature cycling to identify metastable forms with improved dissolution rates, as shown in for structurally related compounds .
Q. What mechanistic insights explain the ferroptosis-inducing activity of thienopyrimidinone derivatives like N6F11 ( ), and can this compound act similarly?
- Methodology :
- GPX4 degradation assays : Western blotting to monitor GPX4 levels in cancer cells post-treatment. shows TRIM25-mediated ubiquitination as a key mechanism .
- Lipid peroxidation : Quantify malondialdehyde (MDA) via thiobarbituric acid assay.
- Iron chelation studies : Use deferoxamine or ferroptosis inhibitors (e.g., ferrostatin-1) to confirm iron-dependent cell death.
Q. How can SAR studies differentiate the contributions of the benzyl and cyclopropylmethylsulfanyl groups to bioactivity?
- Methodology :
- Analog synthesis : Prepare derivatives with systematic substitutions (e.g., benzyl → phenethyl; cyclopropylmethyl → n-propylsulfanyl).
- Free-Wilson analysis : Deconvolute group contributions to activity using regression models.
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential steric/electronic features, as in for tyrphostin-like compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
